![molecular formula C20H19ClN6O2S B11183753 2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)acetamide](/img/structure/B11183753.png)
2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)acetamide
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Overview
Description
2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Introduction of the Chlorophenyl and Ethyl Groups: The chlorophenyl and ethyl groups are introduced via substitution reactions using suitable reagents.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the triazole derivative with a thiol compound.
Formation of the Quinazolinyl Acetamide: The final step involves the reaction of the triazole-sulfanyl intermediate with a quinazolinyl acetamide derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfur atom in the sulfanyl (-S-) moiety serves as a nucleophilic site. Reactions include:
Reaction Type | Conditions | Outcome | Citation |
---|---|---|---|
Alkylation | Alkyl halides, DMF, 60–80°C | Formation of thioether derivatives | |
Arylation | Aryl diazonium salts, basic medium | Introduction of aromatic substituents |
Mechanistic Insight : The lone electron pair on sulfur facilitates nucleophilic attack on electrophilic substrates. Steric hindrance from the 4-chlorophenyl and ethyl groups modulates reaction rates.
Oxidation Reactions
The thioether group undergoes oxidation under controlled conditions:
Oxidizing Agent | Conditions | Product | Application |
---|---|---|---|
Hydrogen peroxide (H₂O₂) | Acetic acid, 50°C | Sulfoxide (-SO-) intermediate | Enhances polarity for drug delivery |
mCPBA (meta-chloroperbenzoic acid) | Dichloromethane, RT | Sulfone (-SO₂-) derivative | Improves metabolic stability |
Complete oxidation to sulfone derivatives increases electrophilicity, potentially enhancing interactions with biological targets like cytochrome P450 enzymes.
Hydrolysis of the Acetamide Moiety
The acetamide group undergoes pH-dependent hydrolysis:
Condition | Reaction | Product | Stability Impact |
---|---|---|---|
Acidic (HCl) | Cleavage of C-N bond | 2-mercaptoacetic acid + quinazoline amine | Alters solubility profile |
Basic (NaOH) | Saponification | Carboxylate salt + ammonia | Affects pharmacokinetics |
Hydrolysis products lose biological activity against fungal targets but may acquire new pharmacological properties.
Triazole Ring Modifications
The 1,2,4-triazole core participates in cycloaddition and coordination chemistry:
Reaction Type | Partners | Product Class | Biological Relevance |
---|---|---|---|
Huisgen 1,3-dipolar cycloaddition | Alkynes, Cu(I) catalyst | Triazolopyrimidine hybrids | Enhanced antimicrobial activity |
Metal coordination | Cu(II), Zn(II) ions | Stable metal complexes | Potential anticancer agents |
These modifications exploit the triazole’s ability to act as both hydrogen bond acceptor and metal chelator, broadening therapeutic applications .
Metabolic Reactions
In vivo transformations involve enzymatic processes:
Enzyme System | Reaction | Metabolite | Consequence |
---|---|---|---|
Cytochrome P450 3A4 | Oxidation of ethyl group | Hydroxyethyl derivative | Alters antifungal efficacy |
Esterases | Acetamide hydrolysis | Free thiol + quinazoline fragment | Reduces systemic toxicity |
Metabolic studies indicate that sulfone formation via oxidation is a primary detoxification pathway in hepatic systems.
Stability Under Environmental Conditions
Parameter | Effect on Compound Stability | Analytical Confirmation Method | Citation |
---|---|---|---|
pH 2–6 (aqueous) | Gradual hydrolysis over 72 hours | HPLC retention time shift | |
60°C (dry state) | <5% degradation after 30 days | TGA/DSC analysis | |
UV light exposure | Sulfanyl group dimerization observed | LC-MS/MS fragmentation patterns |
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. For instance:
- Cell Lines Tested : HCT116 (colon cancer), HeLa (cervical cancer), and MCF7 (breast cancer).
- IC50 Values : Many derivatives showed IC50 values below 100 μM, indicating potent anticancer activity. Specifically, compounds with modifications in the quinazoline structure demonstrated enhanced efficacy in inducing apoptosis in cancer cells .
The mechanism of action appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival. For example, some studies suggest that these compounds can inhibit tyrosine kinases and induce mitochondrial dysfunction leading to apoptosis .
Anti-inflammatory Activity
In addition to its anticancer properties, there is emerging evidence supporting the anti-inflammatory potential of this compound. Molecular docking studies have indicated that it may act as a 5-lipoxygenase inhibitor. This enzyme plays a crucial role in the biosynthesis of leukotrienes, which are mediators of inflammation .
Synthesis and Derivatives
The synthesis of 2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)acetamide typically involves multi-step organic reactions starting from readily available precursors. The synthesis process generally includes:
- Formation of the triazole ring.
- Introduction of the sulfanyl group.
- Coupling with the quinazoline derivative.
Each synthetic step is optimized for yield and purity to ensure that the final product retains its bioactivity .
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- Study on Anticancer Activity : A recent study evaluated a series of synthesized triazole derivatives against HCT116 cells. The results indicated that modifications to the triazole moiety significantly influenced cytotoxicity and apoptosis induction .
- Inflammation Model : In another study focusing on inflammatory responses in animal models, compounds similar to this compound demonstrated reduced levels of inflammatory markers following treatment .
Mechanism of Action
The mechanism of action of 2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)acetamide is likely to involve interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and the sulfanyl group may play key roles in binding to these targets, leading to modulation of their activity and subsequent biological effects.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: A triazole antifungal agent with a similar triazole ring structure.
Voriconazole: Another triazole antifungal with a chlorophenyl group.
Quinazoline Derivatives: Compounds with a quinazoline moiety, used in various medicinal applications.
Uniqueness
The uniqueness of 2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)acetamide lies in its combination of a triazole ring, a chlorophenyl group, and a quinazolinyl acetamide moiety. This unique structure may confer specific biological activities and properties that are not present in other similar compounds.
Biological Activity
The compound 2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)acetamide is a novel chemical entity that belongs to the class of 1,2,4-triazole derivatives . This article explores its biological activity based on available research findings.
Chemical Structure and Properties
Property | Value |
---|---|
Molecular Formula | C19H19ClN4O2S |
Molecular Weight | 402.90 g/mol |
CAS Number | 332934-58-4 |
Appearance | Powder |
- Inhibition of Enzymatic Activity : The primary mechanism through which 1,2,4-triazoles exert their biological effects is by inhibiting cytochrome P450 enzymes, particularly the 14α-demethylase involved in ergosterol biosynthesis in fungi. This leads to the accumulation of toxic sterol intermediates and ultimately disrupts membrane integrity .
- Antiparasitic Activity : Recent studies have shown that triazole derivatives exhibit significant activity against various parasites by targeting specific metabolic pathways. For example, compounds similar to the one have demonstrated potent in vitro activity against Trypanosoma cruzi with MIC values as low as 0.033 μg/mL .
Antifungal Activity
The compound has shown promising antifungal properties against various strains. In a comparative analysis, it exhibited higher potency than traditional antifungal agents like fluconazole and itraconazole in inhibiting fungal growth .
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazoles possess notable antibacterial properties. Compounds with similar structures have been tested against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli, displaying minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL .
Anticancer Potential
Triazole derivatives are also being investigated for their anticancer activities. The compound's ability to inhibit cancer cell proliferation was evaluated in several studies, showing significant cytotoxic effects in vitro against various cancer cell lines .
Case Studies and Research Findings
- Study on Antimicrobial Efficacy :
- Antiparasitic Effects :
- Cytotoxicity Assessment :
Properties
Molecular Formula |
C20H19ClN6O2S |
---|---|
Molecular Weight |
442.9 g/mol |
IUPAC Name |
2-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(5-oxo-7,8-dihydro-6H-quinazolin-2-yl)acetamide |
InChI |
InChI=1S/C20H19ClN6O2S/c1-2-27-18(12-6-8-13(21)9-7-12)25-26-20(27)30-11-17(29)24-19-22-10-14-15(23-19)4-3-5-16(14)28/h6-10H,2-5,11H2,1H3,(H,22,23,24,29) |
InChI Key |
IUKXSXUJASZUAB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=NC=C3C(=N2)CCCC3=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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